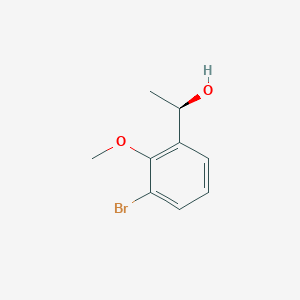
(R)-1-(3-Bromo-2-methoxyphenyl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-(3-Bromo-2-methoxyphenyl)ethan-1-ol is an organic compound characterized by the presence of a bromine atom, a methoxy group, and a hydroxyl group attached to an ethan-1-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-1-(3-Bromo-2-methoxyphenyl)ethan-1-ol typically involves the bromination of 2-methoxyphenyl ethan-1-ol. The reaction is carried out using bromine in the presence of a suitable solvent such as dichloromethane. The reaction conditions include maintaining a low temperature to control the reactivity of bromine and prevent over-bromination.
Industrial Production Methods: Industrial production of this compound may involve a multi-step synthesis starting from commercially available precursors. The process includes:
- Bromination of 2-methoxyphenyl ethan-1-ol.
- Purification of the product using techniques such as recrystallization or column chromatography.
- Enantiomeric separation to obtain the ®-enantiomer, which can be achieved using chiral chromatography or other stereoselective methods.
Types of Reactions:
Oxidation: The hydroxyl group in ®-1-(3-Bromo-2-methoxyphenyl)ethan-1-ol can be oxidized to form the corresponding ketone using oxidizing agents such as pyridinium chlorochromate (PCC).
Reduction: The compound can undergo reduction reactions, particularly at the bromine site, using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of a suitable base. For example, substitution with a thiol group can be achieved using sodium thiolate.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate (PCC), dichloromethane, room temperature.
Reduction: Lithium aluminum hydride (LiAlH4), tetrahydrofuran (THF), reflux.
Substitution: Sodium thiolate, dimethylformamide (DMF), elevated temperature.
Major Products Formed:
Oxidation: 1-(3-Bromo-2-methoxyphenyl)ethanone.
Reduction: 1-(3-Bromo-2-methoxyphenyl)ethanol.
Substitution: 1-(3-Mercapto-2-methoxyphenyl)ethan-1-ol.
Scientific Research Applications
Chemistry: ®-1-(3-Bromo-2-methoxyphenyl)ethan-1-ol is used as an intermediate in the synthesis of various organic compounds. Its bromine atom allows for further functionalization, making it a valuable building block in organic synthesis.
Biology: In biological research, this compound can be used to study the effects of brominated phenols on biological systems. It may serve as a model compound to investigate the interactions of brominated organic molecules with enzymes and receptors.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new pharmaceutical agents. Its structural features make it a candidate for the development of drugs targeting specific biological pathways.
Industry: In the industrial sector, ®-1-(3-Bromo-2-methoxyphenyl)ethan-1-ol can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various industrial applications, including the synthesis of polymers and advanced materials.
Mechanism of Action
The mechanism by which ®-1-(3-Bromo-2-methoxyphenyl)ethan-1-ol exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and methoxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate enzymes involved in metabolic pathways.
Receptors: It can bind to receptors, altering their signaling pathways and physiological responses.
Comparison with Similar Compounds
1-(2,4-Dimethoxyphenyl)-2,2-difluoroethanol: This compound shares a similar phenyl ethan-1-ol backbone but differs in the presence of methoxy and difluoro groups instead of bromine.
1-(3-Bromo-2-hydroxyphenyl)ethan-1-ol: Similar structure with a hydroxyl group instead of a methoxy group.
1-(3-Bromo-2-methoxyphenyl)ethanone: The ketone analog of ®-1-(3-Bromo-2-methoxyphenyl)ethan-1-ol.
Uniqueness: ®-1-(3-Bromo-2-methoxyphenyl)ethan-1-ol is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of the bromine atom allows for versatile chemical modifications, while the methoxy group enhances its solubility and stability.
Properties
Molecular Formula |
C9H11BrO2 |
|---|---|
Molecular Weight |
231.09 g/mol |
IUPAC Name |
(1R)-1-(3-bromo-2-methoxyphenyl)ethanol |
InChI |
InChI=1S/C9H11BrO2/c1-6(11)7-4-3-5-8(10)9(7)12-2/h3-6,11H,1-2H3/t6-/m1/s1 |
InChI Key |
VCOGPOSOMAJBNU-ZCFIWIBFSA-N |
Isomeric SMILES |
C[C@H](C1=C(C(=CC=C1)Br)OC)O |
Canonical SMILES |
CC(C1=C(C(=CC=C1)Br)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















